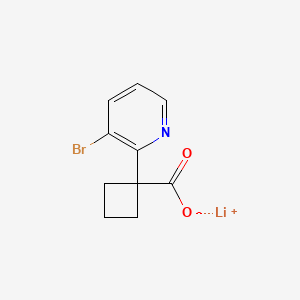
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxyl group and cyclohexyl ring also contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group and the specific arrangement of the cyclohexyl ring
Propiedades
Fórmula molecular |
C9H14F2O3 |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14F2O3/c1-6-3-2-4-8(14,5-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13) |
Clave InChI |
ASNICDIYUQHSEG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)


![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
